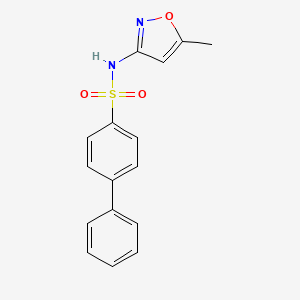

![molecular formula C19H21N3O3 B5539597 (3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules involving cyclopenta[c]pyrazol and pyrrolidine structures often utilizes multi-step reactions, including amide activation and regiospecific ring-chain transformations. For example, Singh et al. (2005) demonstrated a short path synthesis of ω-heterocyclic-β-amino acids from pyrrolidine-3-carboxylic acid derivatives, highlighting techniques that might be relevant for synthesizing the target compound (Singh et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to our target molecule can be elucidated through X-ray diffraction and spectral analysis. For instance, Wang et al. (2017) provided detailed X-ray powder diffraction data for a compound with a related structure, showcasing the importance of structural elucidation in understanding compound properties (Wang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine and pyrazol structures are diverse and can lead to various functionalized derivatives. Gao et al. (2016) explored a novel three-component bicyclization strategy, which could be applicable to the synthesis and functionalization of the target molecule, demonstrating the complexity and versatility of reactions involving these moieties (Gao et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity : A study by Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives and their antimycobacterial activity, providing insights into the potential application of similar compounds in antimicrobial therapies (Sidhaye et al., 2011).

Cancer Treatment Potential : Research by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors, including compounds structurally related to the given compound, highlights their potential use in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antiallergic Activity : A study by Nohara et al. (1985) on antiallergic agents synthesized compounds including 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant antiallergic activity (Nohara et al., 1985).

Antimicrobial Properties : Rathod and Solanki (2018) conducted a study on the synthesis and antimicrobial activity of pyrimidine derivatives, indicating the usefulness of these compounds in medicinal applications (Rathod & Solanki, 2018).

Heterocyclic Chemistry : Volochnyuk et al. (2010) explored the creation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating the diverse applications of these compounds in chemical synthesis (Volochnyuk et al., 2010).

Functionalization Reactions : A study by Yıldırım et al. (2005) on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid highlights the potential for creating various derivatives for diverse applications (Yıldırım et al., 2005).

Supramolecular Chemistry : Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids, contributing to the understanding of supramolecular synthons in crystal engineering (Vishweshwar et al., 2002).

Propiedades

IUPAC Name |

(3S,4R)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-11-5-2-3-6-12(11)14-9-22(10-15(14)19(24)25)18(23)17-13-7-4-8-16(13)20-21-17/h2-3,5-6,14-15H,4,7-10H2,1H3,(H,20,21)(H,24,25)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYZSGRQCUHLKL-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=NNC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=NNC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)